2-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings.
Preparation Methods
The synthesis of 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the use of solvents like butanol and catalysts such as sodium methoxide. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of different analogs.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it particularly effective against certain types of cancer.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
What sets 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE apart is its unique structure, which allows for more specific interactions with its molecular targets, potentially leading to fewer side effects and greater efficacy .
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-21(10-12(2)25-11)18(24)14-8-13-16(20(14)3)19-15-6-4-5-7-22(15)17(13)23/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
NSPQGTMMHPHNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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